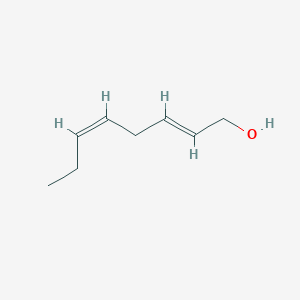

(2e,5z)-2,5-Octadien-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2E,5Z)-2,5-Octadien-1-ol is an organic compound with the molecular formula C8H14O. It is characterized by the presence of two double bonds in the 2nd and 5th positions, with the 2nd double bond in the E (trans) configuration and the 5th double bond in the Z (cis) configuration. This compound is a type of unsaturated alcohol, which means it contains both double bonds and a hydroxyl group (-OH).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-2,5-Octadien-1-ol can be achieved through various methods. One common approach involves the use of alkyne metathesis, where an alkyne is converted into a diene through the action of a catalyst. Another method involves the reduction of a corresponding aldehyde or ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, this compound can be produced through large-scale chemical reactions involving the use of catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-2,5-Octadien-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or ketone.

Reduction: The double bonds can be reduced to form saturated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

Oxidation: Formation of (2E,5Z)-2,5-Octadienal or (2E,5Z)-2,5-Octadienone.

Reduction: Formation of 2,5-Octadien-1-ol or fully saturated octanol.

Substitution: Formation of (2E,5Z)-2,5-Octadienyl chloride.

Scientific Research Applications

(2E,5Z)-2,5-Octadien-1-ol has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2E,5Z)-2,5-Octadien-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The double bonds can participate in various chemical reactions, altering the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

(2E,5Z)-2,5-Heptadien-1-ol: Similar structure but with one less carbon atom.

(2E,5Z)-2,5-Decadien-1-ol: Similar structure but with two additional carbon atoms.

Uniqueness

(2E,5Z)-2,5-Octadien-1-ol is unique due to its specific configuration of double bonds and the presence of a hydroxyl group. This combination of features gives it distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

(2E,5Z)-2,5-Octadien-1-ol is an organic compound with the molecular formula C8H14O. It features two double bonds located at the 2nd and 5th positions, with the 2nd double bond in the E (trans) configuration and the 5th in the Z (cis) configuration. This compound is classified as an unsaturated alcohol, characterized by its hydroxyl group (-OH) and unique structural properties that contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It has been studied for its effectiveness against various pathogens, making it a potential candidate for use in medical and agricultural applications.

- Mechanism of Action : The antimicrobial action is attributed to the compound’s ability to disrupt cell membranes of bacteria and fungi, likely due to its unsaturated structure allowing for enhanced interaction with lipid bilayers.

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 0.25% for S. aureus, indicating strong antibacterial potential.

- Fungal Inhibition : In another investigation, this compound demonstrated significant antifungal activity against Candida albicans, with effective concentrations leading to a 90% reduction in fungal growth at 0.5% concentration.

Comparison with Other Compounds

| Compound Name | Structure Type | Antimicrobial Activity | MIC (mg/mL) |

|---|---|---|---|

| This compound | Unsaturated Alcohol | Strong | 250 |

| (2E,5Z)-2,5-Heptadien-1-ol | Unsaturated Alcohol | Moderate | 500 |

| (2E,5Z)-2,5-Decadien-1-ol | Unsaturated Alcohol | Weak | >1000 |

Potential Therapeutic Applications

Due to its biological activities, this compound is being investigated for potential therapeutic applications:

- Pharmaceuticals : Its properties make it a candidate for developing new antimicrobial agents.

- Agricultural Use : The compound's antifungal properties suggest it could be used in developing natural pesticides or fungicides.

The compound undergoes various chemical reactions that enhance its utility in biological applications:

- Oxidation : The hydroxyl group can be oxidized to form aldehydes or ketones.

- Reduction : Double bonds can be reduced to form saturated alcohols.

These reactions can be leveraged to modify the compound for specific applications in pharmaceuticals or agrochemicals.

Safety and Toxicology

Toxicological assessments have indicated that while this compound shows promising biological activity, it is essential to evaluate its safety profile comprehensively. Studies suggest that at low concentrations, the compound exhibits minimal toxicity; however, further investigations are required to establish safe usage levels in various applications .

Properties

Molecular Formula |

C8H14O |

|---|---|

Molecular Weight |

126.20 g/mol |

IUPAC Name |

(2E,5Z)-octa-2,5-dien-1-ol |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h3-4,6-7,9H,2,5,8H2,1H3/b4-3-,7-6+ |

InChI Key |

INXWZSVGTHMNEU-WWVFNRLHSA-N |

Isomeric SMILES |

CC/C=C\C/C=C/CO |

Canonical SMILES |

CCC=CCC=CCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.